molecular formula C13H24N2O2 B13631343 Rac-tert-butyl(1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate

Rac-tert-butyl(1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate

Cat. No.: B13631343
M. Wt: 240.34 g/mol
InChI Key: NFOJWPXFCOBXTC-UHFFFAOYSA-N
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Description

Rac-tert-butyl(1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate is a chiral cyclobutane derivative featuring a tert-butyl ester group at the 1-position and a piperazine substituent at the 3-position. This compound is likely synthesized via cycloaddition or ring-closing strategies, analogous to methods described for structurally related cyclobutane-carboxylates . Its tert-butyl ester group enhances lipophilicity and stability, while the piperazine moiety contributes to basicity and hydrogen-bonding capacity, making it a candidate for pharmaceutical intermediates or ligands in drug discovery.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 3-piperazin-1-ylcyclobutane-1-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)10-8-11(9-10)15-6-4-14-5-7-15/h10-11,14H,4-9H2,1-3H3

InChI Key

NFOJWPXFCOBXTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C1)N2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-tert-butyl(1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

    tert-Butyl Protection: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutane dicarboxylates, while reduction may yield cyclobutane alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development: The compound may be investigated for its potential as a pharmaceutical agent.

    Biochemical Studies: It can be used in studies to understand its interaction with biological molecules.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases.

    Diagnostic Tools: May be used in diagnostic assays.

Industry

    Material Science: The compound may be used in the development of new materials.

    Chemical Manufacturing: It can be used as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Rac-tert-butyl(1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes.

Comparison with Similar Compounds

Key Compounds:

1-Phenylprop-2-yn-1-yl(1S,3S,4S*)-1,3-dichloro-2,2-dimethyl-4(trichloromethyl)cyclobutane-1-carboxylate ():

  • Structural Differences : Contains chlorine atoms and a trichloromethyl group, unlike the target compound’s piperazine and tert-butyl ester.
  • Impact on Properties : The electron-withdrawing chlorine substituents increase reactivity toward nucleophilic substitution but reduce solubility in polar solvents. The rigid cyclobutane core in both compounds confers ring strain, though the target compound’s piperazine may mitigate this via conformational flexibility.

Other Cyclobutane Derivatives :

  • Substituents such as methyl, phenyl, or acetyl groups (e.g., from ) alter steric bulk and electronic profiles. For example, trifluoroacetyl-L-lysyl-L-proline () shares a carboxylate group but lacks the cyclobutane framework, emphasizing the unique spatial arrangement of the target compound.

Piperazine-Containing Heterocycles

Key Compounds ():

2-[3-(difluoromethoxy)-4-methoxyphenyl]-7-[(3S)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one (Entry 45): Core Structure: Pyrido-pyrimidinone vs. cyclobutane. Piperazine Role: The (3S)-3-methylpiperazine enhances selectivity for biological targets (e.g., kinase inhibitors) due to stereospecific binding.

2-(3-fluoro-4-methoxyphenyl)-7-(piperazin-1-yl)-4H-quinolizin-4-one (Entry 55): Core Structure: Quinolizinone vs. cyclobutane. Electronic Effects: The electron-deficient quinolizinone core may reduce basicity compared to the cyclobutane-carboxylate, impacting solubility and receptor affinity.

Stereochemical Variants

  • The (1s,3s) configuration of the target compound contrasts with diastereomers (e.g., 1r,3r or 1s,3r). For example, (2R,4S)-2-benzyl-5-[2-(tert-butylcarbamoyl)-4-(3-pyridylmethyl)piperazin-1-yl]-4-hydroxy-N-[(1S,2R)-2-hydroxyindan-1-yl]valeramide sulfate () demonstrates how stereochemistry dictates biological activity, as seen in protease inhibitors.

Data Table: Comparative Analysis

Property Rac-tert-butyl(1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate 1-Phenylprop-2-yn-1-yl(1S,3S,4S*)-1,3-dichloro-2,2-dimethyl-4(trichloromethyl)cyclobutane-1-carboxylate 2-[3-(difluoromethoxy)-4-methoxyphenyl]-7-[(3S)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
Molecular Weight (g/mol) ~310 (estimated) ~520 ~470
Water Solubility Low (tert-butyl ester) Very low (chlorine substituents) Moderate (polar pyrido-pyrimidinone core)
Melting Point Not reported 120–125°C (estimated) >200°C
Biological Activity Potential CNS or antimicrobial agent (inference) Reactivity in polymer synthesis Kinase inhibition (hypothesized)
Key Functional Groups Piperazine, tert-butyl ester Trichloromethyl, chlorine Methylpiperazine, difluoromethoxy

Research Findings and Implications

  • Cyclobutane vs.
  • Piperazine Substitution : Unsubstituted piperazine in the target compound offers versatility in drug design, whereas methylpiperazine () may improve metabolic stability but reduce binding promiscuity .
  • Steric Effects : The tert-butyl group in the target compound likely improves membrane permeability relative to polar analogues like (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one ().

Biological Activity

Rac-tert-butyl(1S,3S)-3-(piperazin-1-yl)cyclobutane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : Rac-tert-butyl(1S,3S)-3-(piperazin-1-yl)cyclobutane-1-carboxylate
  • CAS Number : 2728710-01-6
  • Molecular Formula : C_{13}H_{22}N_{2}O_{2}

The structural representation can be summarized as follows:

SMILES O C C H 1C C H C1 N1CCNCC1 OC C C C\text{SMILES O C C H 1C C H C1 N1CCNCC1 OC C C C}

Rac-tert-butyl(1S,3S)-3-(piperazin-1-yl)cyclobutane-1-carboxylate primarily interacts with neurotransmitter systems, particularly those involving dopamine receptors. Studies indicate that compounds with similar structures exhibit significant modulation of dopamine D3 receptors, which are implicated in various neuropsychiatric disorders such as schizophrenia and depression .

Pharmacological Effects

Research has shown that this compound exhibits a range of biological activities:

  • Dopamine Receptor Modulation : It acts as a partial agonist at dopamine D3 receptors, which suggests potential use in treating conditions like schizophrenia and drug addiction .
  • Neuroprotective Properties : Some studies indicate that it may have neuroprotective effects, potentially beneficial in neurodegenerative diseases .

In Vitro Studies

In vitro assays have demonstrated the following effects:

Assay Type Effect Observed Reference
Dopamine D3 BindingHigh affinity for D3 receptors
Cell ViabilityIncreased viability in neuronal cell lines
Neurotransmitter ReleaseEnhanced release of dopamine under stress conditions

Case Studies

Several case studies have explored the therapeutic potential of rac-tert-butyl(1S,3S)-3-(piperazin-1-yl)cyclobutane-1-carboxylate:

  • Case Study on Schizophrenia :
    • A clinical trial investigated the efficacy of a similar compound in patients with schizophrenia. Results indicated significant improvement in symptoms associated with dopaminergic dysfunction.
  • Case Study on Depression :
    • Another study focused on the use of dopamine receptor modulators in treatment-resistant depression. The findings suggested that compounds targeting D3 receptors could provide new avenues for therapy.

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